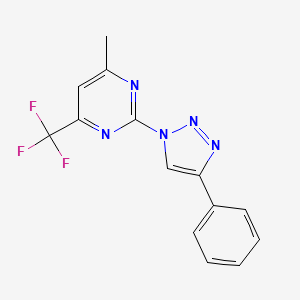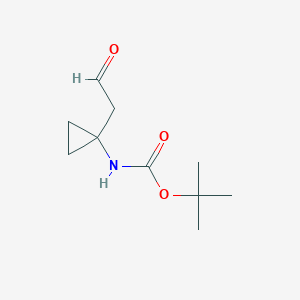
tert-Butyl (1-(2-oxoethyl)cyclopropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"tert-Butyl (1-(2-oxoethyl)cyclopropyl)carbamate" is a compound involved in various organic synthesis processes. Its significance lies in its use as an intermediate in the manufacture of pharmaceutical and other biologically active compounds.
Synthesis Analysis
- The synthesis of similar tert-butyl carbamates often involves a one-pot, two-step telescoped sequence starting from readily available materials. For example, a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation can yield a tert-butyl carbamate derivative in about 50% overall isolated yield and >97% purity (Li et al., 2012).
- Cyclizative atmospheric CO2 fixation by unsaturated amines, utilizing tert-butyl hypoiodite (t-BuOI), is another method to synthesize cyclic carbamates (Takeda et al., 2012).
Molecular Structure Analysis
- The molecular structure of tert-butyl carbamates often includes a cyclopropane ring and a carbamate group. The specific arrangement and stereochemistry of these groups can significantly influence the compound's reactivity and applications.
Chemical Reactions and Properties
- Tert-butyl carbamates can participate in various chemical reactions, including lithiation and subsequent reactions with alkyl halides, aldehydes, acyl chlorides, and heteroelectrophiles (Häner et al., 1986).
- These compounds can also behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines (Guinchard et al., 2005).
Aplicaciones Científicas De Investigación
Synthesis of Insecticide Analogues : tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate was used to create spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. These analogues were synthesized through a cocyclization process with S,S-dimethyl cyanodithioiminocarbonate or nitroguanidine, demonstrating the compound's utility in developing novel insecticide variants (Brackmann et al., 2005).
Formation of Cyclic Carbamates : The compound has been utilized in the cyclizative fixation of atmospheric CO2 by unsaturated amines, leading to cyclic carbamates. This process involves tert-butyl hypoiodite (t-BuOI) and demonstrates the compound's role in carbon capture and utilization technology (Takeda et al., 2012).
Synthesis of Protected β-d-2-deoxyribosylamine Analogues : tert-Butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a related compound, is crucial for synthesizing carbocyclic analogues of 2′-deoxyribonucleotides. This highlights its importance in the development of nucleotide analogues and potential therapeutic applications (Ober et al., 2004).
Evaluation in Drug Analogues : The tert-butyl group, a key motif in tert-Butyl (1-(2-oxoethyl)cyclopropyl)carbamate, is widely used in medicinal chemistry. However, its incorporation can affect drug properties, prompting studies on alternative substituents to optimize drug discovery processes (Westphal et al., 2015).
Synthesis of Stereoselective Carbamate Compounds : Research includes the development of efficient stereoselective syntheses for various stereoisomers of tert-butyl carbamate compounds, highlighting its versatility in synthesizing stereochemically complex molecules (Wang et al., 2017).
Mecanismo De Acción
Target of Action
The primary targets of Tert-Butyl (1-(2-oxoethyl)cyclopropyl)carbamate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is believed that this compound may act as a reactive intermediate in various chemical reactions. It can react with various nucleophiles, such as amines and thiols, to form stable carbamate and thio-carbamate derivatives.
Biochemical Pathways
Pharmacokinetics
Its impact on bioavailability is also currently unknown .
Result of Action
As research progresses, more information about the effects of this compound at the molecular and cellular level will become available .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tert-Butyl (1-(2-oxoethyl)cyclopropyl)carbamate. For instance, its storage temperature is recommended to be between 2-8°C . This suggests that temperature could potentially affect the stability and efficacy of this compound .
Propiedades
IUPAC Name |
tert-butyl N-[1-(2-oxoethyl)cyclopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11-10(4-5-10)6-7-12/h7H,4-6H2,1-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDBYOUUVQAPFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


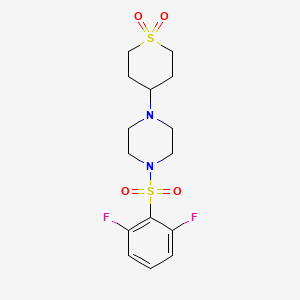
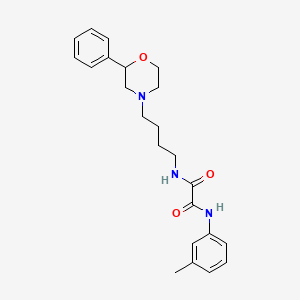
![2-methyl-N-[(5-methyl-2-propan-2-ylcyclohexyl)oxy-phenylphosphoryl]propan-1-amine](/img/structure/B2498803.png)
![8-(3-Methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e](/img/structure/B2498804.png)
methanone](/img/structure/B2498805.png)
![7-methyl-2-(4-methylpiperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2498807.png)
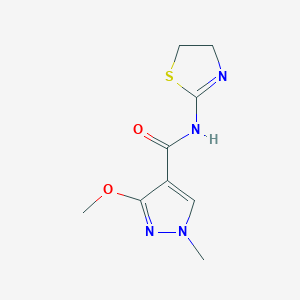
![1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2498810.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B2498812.png)
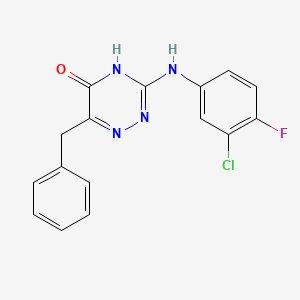
![N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2498814.png)
